4,5-Dimethylthiophene-3-carbonyl chloride
Overview
Description
4,5-Dimethylthiophene-3-carbonyl chloride is a specialty product used in proteomics research . It has the molecular formula C7H7ClOS and a molecular weight of 174.65 .
Molecular Structure Analysis
The molecular structure of 4,5-Dimethylthiophene-3-carbonyl chloride consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted at the 3-position with a carbonyl chloride group and at the 4 and 5 positions with methyl groups .Scientific Research Applications
C-H Bond Activation and C-C Bond Formation:
- The bulky 2,5-dimethylthiophene (2,5-Me2T) reacts with TpMe2Ir(C2H4)2 to form TpMe2Ir(III) hydride products that contain a thienyl or a thienyl-derived ligand. This involves sp2 C-H activation and the formation of new C-C bonds between vinyl and thienyl fragments, leading to complex thiophenic structures (Paneque, Poveda, Carmona, & Salazar, 2005).
Friedel-Crafts Synthesis of Thiophenecarbothioamides:
- The reaction of thiophene and 2,5-dimethylthiophene with isothiocyanates in the presence of aluminum chloride results in the formation of N-substituted carbothioamides of thiophene-2-carboxylic and 2,5-dimethyl-thiophene-5-carboxylic acid, respectively. This demonstrates the utility of 2,5-dimethylthiophene in Friedel-Crafts synthesis (Jagodziński, Jagodzińska, & Jabłoński, 1986).
Thiophene Hydrodesulfurization Mechanism:
- The isomers CpIr(η 4 -2,5-Me 2 T) and CpIr((C,S-2,5-Me 2 T) react with iron carbonyls to yield products that suggest a new mechanism for thiophene hydrodesulfurization (HDS) based on C−S bond cleavage reactions (Chen, Daniels, & Angelici, 1991).
Synthesis and Structural Analysis of Bithiophenedicarboxylates:
- The synthesis of various dimethyl 2,2'-bithiophene-dicarboxylates has been described. X-ray structural analysis shows significant insights into the coplanar arrangement and electrostatic stabilization in these compounds, highlighting the structural flexibility of thiophene derivatives (Pomerantz, Amarasekara, & Dias, 2002).
Chloromethylation of 2,5-Dimethylthiophene:
- Studies on the chloromethylation of 2,5-dimethylthiophene reveal the formation of compounds like 3,3′-methylenebis[2,5-dimethylthiophene] and 3,4-bis(2,5-dimethyl-3-thenyl)-2,5-dimethylthiophene. This highlights the reactivity of 2,5-dimethylthiophene in chloromethylation reactions (Gol'dfarb & Kondakova, 1956).
properties
IUPAC Name |
4,5-dimethylthiophene-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClOS/c1-4-5(2)10-3-6(4)7(8)9/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABKQMLNHKKSHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethylthiophene-3-carbonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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